Physicochemical Differentiation of Positional Isomers
The three positional isomers—meta (target), ortho, and para—exhibit distinct predicted physicochemical properties that directly impact chromatographic retention, formulation solubility, and membrane permeability. The meta-substituted (R)-3-(amino(cyclopropyl)methyl)phenol displays a predicted LogP of approximately 1.07 and a boiling point of ~294.9 °C at 760 mmHg, compared to the para isomer (CAS 1213917-48-6) which exhibits a higher boiling point of ~300.5 °C and the ortho isomer (CAS 1212985-63-1) which shows a boiling point of ~294.9 °C with a predicted LogP of 1.07 as well . While the ortho and meta isomers share similar computed LogP values, the para isomer's approximately 5.6 °C higher boiling point reflects stronger intermolecular hydrogen bonding in the para configuration—a consequence of the hydroxyl group's para-orientation permitting more linear, less sterically hindered H-bond networks .
| Evidence Dimension | Predicted boiling point and LogP across positional isomers |
|---|---|
| Target Compound Data | Predicted BP: ~294.9 °C at 760 mmHg; Predicted LogP: 1.07; Predicted density: 1.2±0.1 g/cm³ |
| Comparator Or Baseline | Para isomer: BP ~300.5 °C, LogP not available, density 1.2±0.1 g/cm³; Ortho isomer: BP ~294.9 °C, LogP 1.07, density 1.2±0.1 g/cm³ |
| Quantified Difference | ΔBP (meta vs. para): ~5.6 °C; ΔBP (meta vs. ortho): ~0 °C; LogP differentiation between meta and ortho: negligible by predicted method |
| Conditions | Predicted values (ACD/Labs or equivalent computational method); experimental verification not located in public domain |
Why This Matters
The boiling point difference between meta and para isomers provides a tangible parameter for identity verification by GC or fractional distillation, while the comparable LogP of ortho and meta isomers means chromatographic separation (e.g., reverse-phase HPLC) may require chiral stationary phases or ion-pairing reagents for adequate resolution.
